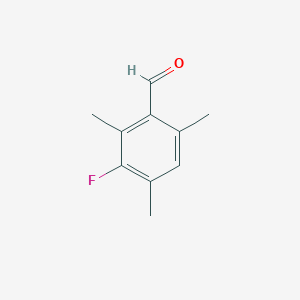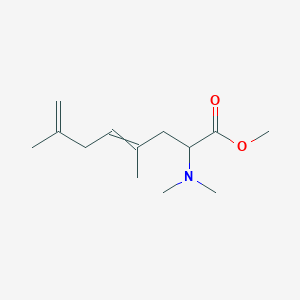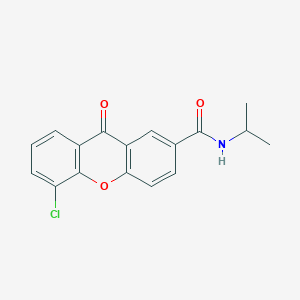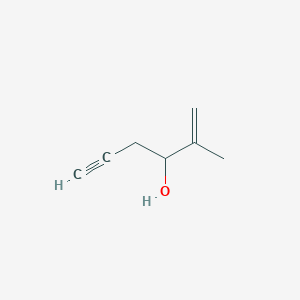
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-(Pyrrol-1-ylmethyl)pyridine and 2,4,6-trinitrophenol. 4-(Pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrole group, which can be used in various organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using concentrated nitric acid and sulfuric acid . The reaction proceeds through the formation of intermediate nitrophenols, which are further nitrated to yield 2,4,6-trinitrophenol. The reaction conditions require careful control of temperature and acid concentrations to ensure high yields and minimize by-products.
For 4-(Pyrrol-1-ylmethyl)pyridine, the synthesis can be achieved through the reaction of pyridine with pyrrole in the presence of a suitable catalyst. This reaction often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, facilitating its nucleophilic attack on the pyridine ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production facilities are designed to handle the exothermic nature of the nitration reaction and to ensure the safe disposal of waste acids.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to picramic acid using reducing agents like sodium sulfide.
Substitution: It can participate in electrophilic substitution reactions due to the electron-withdrawing nitro groups.
4-(Pyrrol-1-ylmethyl)pyridine can undergo:
Electrophilic substitution: The pyrrole ring can be substituted at the 2-position due to its electron-rich nature.
Nucleophilic addition: The pyridine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Sodium sulfide or other mild reducing agents.
Substitution Reactions: Bromine water for bromination, nitric acid for nitration.
Major Products
Reduction of 2,4,6-Trinitrophenol: Picramic acid.
Substitution of 4-(Pyrrol-1-ylmethyl)pyridine: Various substituted pyrrole derivatives
Applications De Recherche Scientifique
2,4,6-Trinitrophenol is widely used in:
Explosives: Due to its high explosive power.
Dyes: As a yellow dye in various applications.
Medical Treatments: Historically used as an antiseptic and burn treatment.
4-(Pyrrol-1-ylmethyl)pyridine is used in:
Organic Synthesis: As a building block for more complex molecules.
Mécanisme D'action
The mechanism of action for 2,4,6-trinitrophenol involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to its antiseptic properties .
For 4-(Pyrrol-1-ylmethyl)pyridine, its mechanism of action in organic synthesis involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic explosive with similar properties but different applications.
2,4-Dinitrophenol: Less explosive but used in different industrial applications.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high explosive power and its historical use in medical treatments . 4-(Pyrrol-1-ylmethyl)pyridine is unique due to its dual heterocyclic structure, which provides versatility in organic synthesis .
Propriétés
Numéro CAS |
88297-20-5 |
|---|---|
Formule moléculaire |
C16H13N5O7 |
Poids moléculaire |
387.30 g/mol |
Nom IUPAC |
4-(pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.C6H3N3O7/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |
Clé InChI |
JMWJLDVHXUVABX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)

![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)


![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
